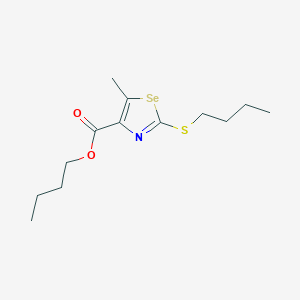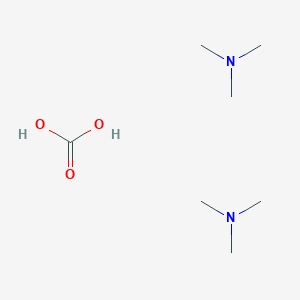
prop-2-enyl 10-cyclohexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 10-cyclohexyldecanoate is an organic compound with the molecular formula C19H34O2 It is characterized by the presence of a prop-2-enyl group attached to a 10-cyclohexyldecanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 10-cyclohexyldecanoate typically involves the esterification of 10-cyclohexyldecanoic acid with prop-2-enol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 10-cyclohexyldecanoate can undergo various chemical reactions, including:
Oxidation: The prop-2-enyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-enyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-enyl 10-cyclohexyldecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 10-cyclohexyldecanoate involves its interaction with specific molecular targets. The prop-2-enyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl 10-cyclohexyldodecanoate
- Prop-2-enyl 10-cyclohexylundecanoate
- Prop-2-enyl 10-cyclohexyltridecanoate
Uniqueness
Prop-2-enyl 10-cyclohexyldecanoate is unique due to its specific chain length and the presence of a cyclohexyl group, which imparts distinct physicochemical properties
Properties
CAS No. |
648434-52-0 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
prop-2-enyl 10-cyclohexyldecanoate |
InChI |
InChI=1S/C19H34O2/c1-2-17-21-19(20)16-12-7-5-3-4-6-9-13-18-14-10-8-11-15-18/h2,18H,1,3-17H2 |
InChI Key |
JDBUUGVNHVRTTL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCCCCCCCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)



![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)
